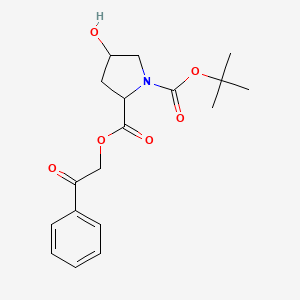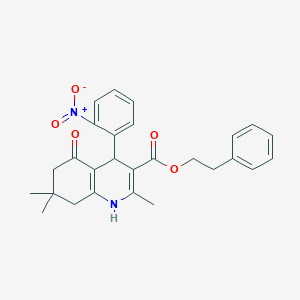![molecular formula C14H17ClN2O B5158127 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole, also known as Clotrimazole, is an antifungal medication that is used to treat various fungal infections. Clotrimazole is a broad-spectrum antifungal agent that is effective against a wide range of fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections.
Mécanisme D'action
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. Without ergosterol, the fungal cell membrane becomes weak and leaky, leading to cell death. 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole also disrupts the normal function of the fungal cell membrane, leading to further damage and death of the fungal cell.
Biochemical and Physiological Effects:
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. In addition to its antifungal properties, 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole has been shown to have anti-inflammatory and immunomodulatory effects. 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells and to have potential use as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole is a widely used antifungal agent that is readily available and relatively inexpensive. 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole is also effective against a wide range of fungal infections, making it a useful tool for researchers studying fungal infections. However, 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole does have some limitations. For example, 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole can be toxic to human cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole. One area of research is the development of new formulations of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole that are more effective and less toxic than the current formulations. Another area of research is the use of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole in combination with other drugs to enhance its antifungal and anticancer properties. Additionally, 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole may have potential use in the treatment of other conditions, such as inflammatory bowel disease and autoimmune disorders. Further research is needed to fully explore the potential of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole in these areas.
Conclusion:
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole is a widely used antifungal agent that has been extensively studied for its antifungal, anti-inflammatory, and immunomodulatory properties. 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole has potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Further research is needed to fully explore the potential of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole in these areas.
Méthodes De Synthèse
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole is synthesized by reacting 2-chloro-4,6-dimethylphenol with 3-chloropropylamine in the presence of sodium hydroxide. The resulting product is then reacted with imidazole to form 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole. The synthesis of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole has been extensively studied for its antifungal properties and has been used in many scientific research studies. 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole has been shown to inhibit the growth of various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-11-8-13(15)9-12(2)14(11)18-7-3-5-17-6-4-16-10-17/h4,6,8-10H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEONFVBUCNFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2C=CN=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5569966 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5158054.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5158061.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)

![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158158.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)